1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)octan-1-one
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Overview
Description
1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}OCTAN-1-ONE is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structure, has garnered attention in various fields of scientific research.
Preparation Methods
The synthesis of 1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}OCTAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity.
Chemical Reactions Analysis
1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}OCTAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}OCTAN-1-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}OCTAN-1-ONE involves its interaction with specific molecular targets. It is known to bind to DNA and interfere with its replication, thereby inhibiting the proliferation of cancer cells . The compound also affects various signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}OCTAN-1-ONE is unique due to its specific structure and biological activity. Similar compounds include:
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.
1H-Indole-2-carboxylate derivatives: These compounds exhibit antiviral and antimicrobial properties.
The uniqueness of 1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}OCTAN-1-ONE lies in its ability to target multiple pathways, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C19H26N2O |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)octan-1-one |
InChI |
InChI=1S/C19H26N2O/c1-2-3-4-5-6-11-19(22)21-13-12-18-16(14-21)15-9-7-8-10-17(15)20-18/h7-10,20H,2-6,11-14H2,1H3 |
InChI Key |
OHDFFYAPSREAIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N1CCC2=C(C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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